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1-(4-Chlorophenyl)-3-(3,4-difluorophenyl)urea
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Overview
Description
1-(4-Chlorophenyl)-3-(3,4-difluorophenyl)urea is an organic compound characterized by the presence of chlorophenyl and difluorophenyl groups attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(3,4-difluorophenyl)urea typically involves the reaction of 4-chloroaniline with 3,4-difluoroaniline in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or phosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-(3,4-difluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Urea derivatives with oxidized aromatic rings.
Reduction: Amine derivatives with reduced aromatic rings.
Substitution: Substituted urea compounds with modified aromatic rings.
Scientific Research Applications
Anticancer Applications
Mechanism of Action:
Recent studies have demonstrated that derivatives of 1-(4-Chlorophenyl)-3-(3,4-difluorophenyl)urea exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study highlighted that a related compound showed an IC50 value of 2.39 ± 0.10 μM against A549 lung cancer cells and 3.90 ± 0.33 μM against HCT-116 colorectal cancer cells, which is comparable to the standard drug sorafenib . This suggests that the compound may act as a BRAF inhibitor, targeting specific pathways involved in cancer cell proliferation.
Case Studies:
- Synthesis and Evaluation: A series of diaryl urea derivatives were synthesized and evaluated for their anticancer properties. The structure-activity relationship (SAR) studies indicated that modifications to the urea moiety significantly impacted biological activity .
- In Vitro Studies: The antiproliferative effects were assessed using the MTT assay across multiple cell lines, including A549 and HCT-116, confirming the compound's efficacy as a potential anticancer agent .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
7u | A549 | 2.39 ± 0.10 | |
7u | HCT-116 | 3.90 ± 0.33 | |
Sorafenib | A549 | 2.12 ± 0.18 | |
Sorafenib | HCT-116 | 2.25 ± 0.71 |
Antimicrobial Applications
Broad-Spectrum Efficacy:
The compound has also been explored for its antimicrobial properties. It is part of a class of diaryl ureas that have shown effectiveness against a range of microbial pathogens, making it suitable for use in personal care products .
Case Studies:
- Non-Cytotoxicity: In a study focusing on diaryl ureas as analogues of triclocarban, compounds similar to this compound demonstrated non-cytotoxic properties while maintaining broad-spectrum antimicrobial activity .
- Historical Use: The compound has been utilized in personal care formulations for over six decades, underscoring its established role in antimicrobial applications .
Table 2: Antimicrobial Activity of Diaryl Ureas
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(3,4-difluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through binding to active sites or allosteric sites, resulting in inhibition or activation of target proteins. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-3-phenylurea
- 1-(3,4-Difluorophenyl)-3-phenylurea
- 1-(4-Chlorophenyl)-3-(2,3-difluorophenyl)urea
Comparison: 1-(4-Chlorophenyl)-3-(3,4-difluorophenyl)urea stands out due to the presence of both chlorophenyl and difluorophenyl groups, which impart unique chemical and biological properties. Compared to its analogs, this compound exhibits enhanced reactivity and potential for diverse applications, making it a valuable subject of study in various scientific disciplines.
Biological Activity
1-(4-Chlorophenyl)-3-(3,4-difluorophenyl)urea is a member of the diaryl urea class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy. This article focuses on the synthesis, biological evaluation, and potential therapeutic applications of this compound, particularly its anticancer properties.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound was evaluated using the MTT assay, which measures cell viability based on metabolic activity.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | A549 (Lung) | 2.39 ± 0.10 |
HCT-116 (Colon) | 3.90 ± 0.33 | |
Sorafenib | A549 (Lung) | 2.12 ± 0.18 |
HCT-116 (Colon) | 2.25 ± 0.71 |
The compound showed comparable efficacy to the established anticancer drug sorafenib, suggesting its potential as a lead compound for further development in cancer therapeutics .
The mechanism by which this compound exerts its anticancer effects involves interaction with specific molecular targets within cancer cells. Molecular docking studies indicate that the urea moiety forms hydrogen bonds with amino acid residues in target proteins such as BRAF, a well-known oncogene involved in cell signaling pathways that regulate cell growth and division .
Case Studies
A notable case study involved the evaluation of various urea derivatives against multiple cancer cell lines. Among these, this compound exhibited the most potent inhibitory activity against A549 and HCT-116 cells. The structure-activity relationship (SAR) analysis revealed that substitutions on the phenyl rings significantly influenced biological activity.
Table 2: Structure-Activity Relationship Analysis
Substituent Position | Substituent Type | Observed Activity |
---|---|---|
Para | Chlorine | High |
Meta | Fluorine | Moderate |
Ortho | Methyl | Low |
This analysis underscores the importance of specific substituents in enhancing or diminishing biological activity .
Other Biological Activities
In addition to anticancer properties, compounds similar to this compound have been investigated for antibacterial and antifungal activities. For instance, certain derivatives have shown promising results against bacterial strains such as Acinetobacter baumannii and Staphylococcus aureus, indicating a broader therapeutic potential beyond oncology .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(3,4-difluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-11(15)12(16)7-10/h1-7H,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSOVSKQYIHAHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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